molecular formula C16H19N3O4S B5571093 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B5571093
M. Wt: 349.4 g/mol
InChI Key: BJOPVUCBGQLDKG-UHFFFAOYSA-N
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Description

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a methoxy group, a methylsulfonyl group, an aniline derivative, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 2-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-methoxy-N-methylsulfonylaniline.

    Acylation Reaction: The 2-methoxy-N-methylsulfonylaniline is then acylated with 4-pyridylmethyl chloroacetate in the presence of a base like potassium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the development of new pharmaceuticals.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyanilino)-N-(pyridin-4-ylmethyl)acetamide: Lacks the methylsulfonyl group.

    2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide: Pyridine ring is substituted at a different position.

    2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific combination of functional groups and the position of substitution on the pyridine ring. This unique structure may confer specific properties and activities that are not observed in similar compounds.

Properties

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-23-15-6-4-3-5-14(15)19(24(2,21)22)12-16(20)18-11-13-7-9-17-10-8-13/h3-10H,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOPVUCBGQLDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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